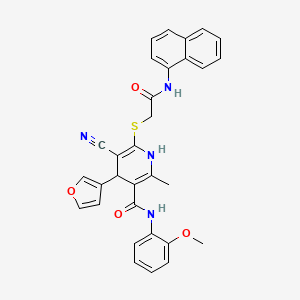
5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1,4-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C31H26N4O4S and its molecular weight is 550.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound based on available research findings, case studies, and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
The molecular formula for this compound is C27H26N4O4S with a molecular weight of approximately 478.59 g/mol. The structure includes a furan ring, a methoxyphenyl group, and a naphthalenyl amino group, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 5-cyano derivatives. For instance, the compound's structure suggests it may inhibit cancer cell proliferation through various mechanisms:
- Proteasome Inhibition : Compounds with similar structures have been shown to inhibit the β5 catalytic subunit of the proteasome, which is crucial for protein degradation in cancer cells. This inhibition leads to an accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells .
- Cytotoxicity : The cytotoxic effects of related compounds have been quantified using IC50 values. For example, certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating significant potency .
- Mechanism of Action : SAR studies indicate that substituents on the aromatic rings can enhance cytotoxic activity by increasing hydrophobic interactions with target proteins involved in cell survival pathways .
Antimicrobial Activity
The compound also exhibits promising antimicrobial activity:
- Antibacterial Properties : Similar dihydropyridine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been correlated with increased antibacterial potency .
- Insecticidal Potential : Some analogs have shown favorable insecticidal properties, suggesting that modifications in the structure can lead to enhanced bioactivity against pests .
Case Studies
Several studies have focused on the biological evaluation of compounds within this class:
- Study on Dihydropyridine Derivatives : A study reported that a series of dihydropyridine derivatives, including those with similar functional groups as 5-cyano compounds, exhibited significant growth inhibition in various cancer cell lines (e.g., MCF-7 and HT29) with IC50 values ranging from 0.5 to 10 µM .
- Proteasome Inhibition Assays : In vitro assays indicated that certain derivatives inhibited chymotrypsin-like activity more effectively than standard proteasome inhibitors like bortezomib, highlighting their potential as novel anticancer agents .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications influence biological activity:
| Compound | Structural Feature | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Naphthalenyl group | Anticancer | 0.85 |
| Compound B | Methoxy group | Antibacterial | 1.20 |
| Compound C | Cyano group | Cytotoxic | 0.45 |
This table illustrates that specific functional groups significantly impact the efficacy of these compounds against cancer cells and bacteria.
Eigenschaften
IUPAC Name |
5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-6-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N4O4S/c1-19-28(30(37)35-25-11-5-6-13-26(25)38-2)29(21-14-15-39-17-21)23(16-32)31(33-19)40-18-27(36)34-24-12-7-9-20-8-3-4-10-22(20)24/h3-15,17,29,33H,18H2,1-2H3,(H,34,36)(H,35,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOFAERSFYSYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC3=CC=CC=C32)C#N)C4=COC=C4)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














